Methyl 5-(2-aminoethoxy)pyridine-3-carboxylate dihydrochloride
Description
Methyl 5-(2-aminoethoxy)pyridine-3-carboxylate dihydrochloride is a pyridine-based derivative characterized by a carboxylate ester group at the 3-position and a 2-aminoethoxy substituent at the 5-position of the pyridine ring. Its molecular formula is C₇H₁₄ClNO₃ (including dihydrochloride), with a molecular weight of 195.65 g/mol . The compound’s dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical and synthetic applications.
Properties
Molecular Formula |
C9H14Cl2N2O3 |
|---|---|
Molecular Weight |
269.12 g/mol |
IUPAC Name |
methyl 5-(2-aminoethoxy)pyridine-3-carboxylate;dihydrochloride |
InChI |
InChI=1S/C9H12N2O3.2ClH/c1-13-9(12)7-4-8(6-11-5-7)14-3-2-10;;/h4-6H,2-3,10H2,1H3;2*1H |
InChI Key |
JVKWIUHCQBCWKY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)OCCN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-aminoethoxy)pyridine-3-carboxylate dihydrochloride typically involves the reaction of 5-bromo-3-pyridinecarboxylic acid with 2-aminoethanol in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified using methanol and a suitable catalyst to yield the desired compound. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-aminoethoxy)pyridine-3-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethoxy group can be oxidized to form corresponding oxides.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxides, alcohols, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-(2-aminoethoxy)pyridine-3-carboxylate dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(2-aminoethoxy)pyridine-3-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The aminoethoxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparison with Similar Compounds
a. Substituent Effects on Reactivity and Solubility
- Aminoethoxy vs. Pyrrolidinyloxy: The aminoethoxy group in the target compound provides greater hydrophilicity compared to the pyrrolidinyloxy group in ’s compound, which introduces steric bulk and lipophilicity . This difference impacts drug absorption, with the target compound being more suited for aqueous-phase reactions.
- Carboxylate Ester vs. Aldehyde : Unlike pyridoxal hydrochloride (), which has a reactive aldehyde group, the target compound’s methyl ester stabilizes the carboxylate, making it less prone to oxidation and more suitable for stable intermediate synthesis .
b. Molecular Weight and Pharmaceutical Relevance
- The target compound’s lower molecular weight (195.65 g/mol) compared to ’s derivative (253.12 g/mol) suggests advantages in bioavailability and membrane permeability .
- The dihydrochloride salt in both compounds improves crystallinity and shelf stability, critical for industrial-scale manufacturing .
Contradictions and Limitations in Current Data
- Application Scope: While emphasizes pharmaceutical applications, ’s compound is restricted to niche neurological research, highlighting how minor structural changes dictate use cases .
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